REACTION_CXSMILES
|
C(=O)=O.C(#N)C.[C:7]([C:9]1[N:10]([NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18])[CH:11]=[CH:12][CH:13]=1)#[N:8].[Br:22]N1C(C)(C)C(=O)N(Br)C1=O>C(#N)C.CCOC(C)=O>[Br:22][C:12]1[CH:13]=[C:9]([C:7]#[N:8])[N:10]([NH:14][C:15](=[O:21])[O:16][C:17]([CH3:18])([CH3:20])[CH3:19])[CH:11]=1 |f:0.1|
|
Name
|
dry-ice acetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.C(C)#N
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N(C=CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
13.79 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L, 3-neck RB flask was fitted with a mechanical stirrer, nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
cooled to below −30° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled again to below −30° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to rt over 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N aq sodium carbonate, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration of the organic layer through silica gel
|
Type
|
CUSTOM
|
Details
|
removed much of the colored impurities
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
provided reddish oil, which
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(N(C1)NC(OC(C)(C)C)=O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |